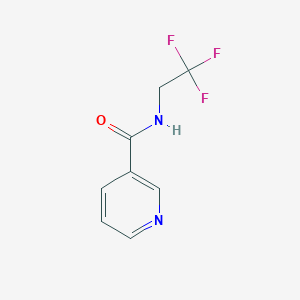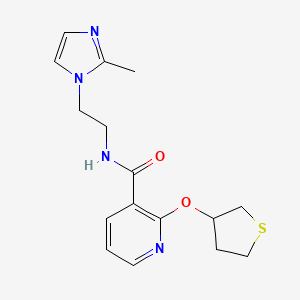![molecular formula C16H22N2O2 B2718300 N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide CAS No. 2094373-25-6](/img/structure/B2718300.png)
N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide, also known as PEP005, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. PEP005 belongs to the class of compounds known as ingenols, which are derived from the sap of the Euphorbia peplus plant.
Mécanisme D'action
The mechanism of action of N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide involves the activation of protein kinase C (PKC) enzymes. PKC enzymes are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide activates PKC enzymes by binding to the C1 domain of the enzyme, which leads to the activation of downstream signaling pathways that ultimately result in apoptosis.
Biochemical and Physiological Effects:
N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the expression of pro-inflammatory cytokines, such as interleukin-8 (IL-8), and to increase the production of reactive oxygen species (ROS) in cancer cells. N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide has also been shown to activate the immune system, leading to an increase in the number of T cells and natural killer (NK) cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide in lab experiments is its specificity for PKC enzymes. This allows researchers to study the effects of PKC activation on cellular processes without the confounding effects of other signaling pathways. However, one limitation of using N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide is its potential toxicity. N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide has been shown to have cytotoxic effects on normal cells, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide. One area of interest is the development of N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide-based therapies for the treatment of cancer. Another area of interest is the study of the effects of N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide on the immune system, particularly in the context of cancer immunotherapy. Additionally, there is interest in studying the potential use of N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Méthodes De Synthèse
The synthesis of N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide involves a multi-step process that begins with the isolation of ingenol from the Euphorbia peplus plant. The ingenol is then converted into a diene, which is subsequently reacted with carbamoylmethyl chloride to form the carbamoylmethyl derivative. The final step involves the addition of a prop-2-enamide group to the carbamoylmethyl derivative to form N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide.
Applications De Recherche Scientifique
N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-tumor activity against a variety of cancer cell lines, including melanoma, squamous cell carcinoma, and basal cell carcinoma. N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-(2-amino-2-oxoethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-4-6-13-7-9-14(10-8-13)12(3)18(11-15(17)19)16(20)5-2/h5,7-10,12H,2,4,6,11H2,1,3H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFXTHGCLOQNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)N(CC(=O)N)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

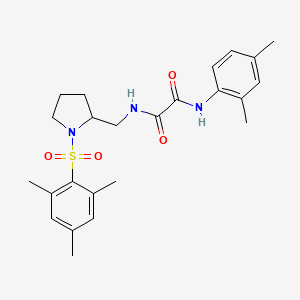
![2-cyano-N-(3,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide](/img/structure/B2718219.png)
![(5-Methyl-1,2-oxazol-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2718220.png)

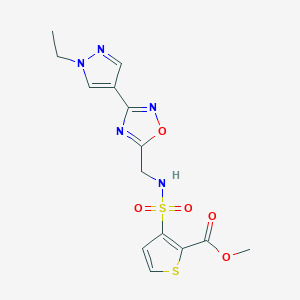




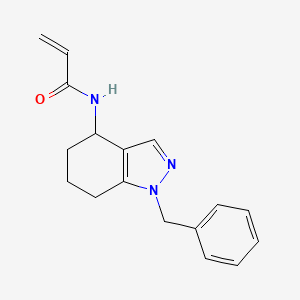
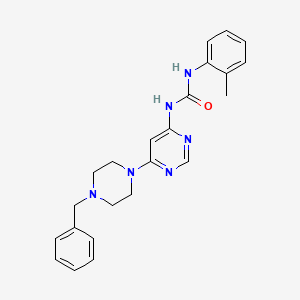
![Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2718236.png)
